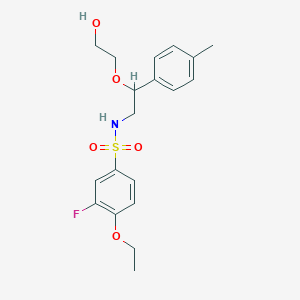
4-ethoxy-3-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-3-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including an ethoxy group, a fluoro substituent, a hydroxyethoxy group, and a p-tolyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The general synthetic route may include:
Nucleophilic Substitution: Introduction of the ethoxy group and fluoro substituent on the benzene ring.
Sulfonation: Formation of the sulfonamide group by reacting with sulfonyl chloride.
Alkylation: Attachment of the hydroxyethoxy and p-tolyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-ethoxy-3-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe for studying biological pathways.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or pharmaceuticals.
作用機序
The mechanism of action of 4-ethoxy-3-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular processes. The molecular targets could include bacterial enzymes or cancer cell pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
4-ethoxy-3-fluorobenzenesulfonamide: Lacks the hydroxyethoxy and p-tolyl groups.
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide: Lacks the ethoxy and fluoro substituents.
Uniqueness
4-ethoxy-3-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler sulfonamides.
生物活性
4-Ethoxy-3-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide is a synthetic organic compound classified as a sulfonamide. This compound exhibits significant potential in medicinal chemistry, particularly as an antimicrobial agent. Its complex structure, featuring various functional groups, contributes to its diverse biological activities.
Structural Characteristics
The molecular structure of this compound includes:
- Ethoxy Group : Enhances solubility and bioavailability.
- Fluoro Substituent : Increases potency and alters pharmacokinetic properties.
- Hydroxyethoxy Group : Potentially improves interaction with biological targets.
- p-Tolyl Group : May influence the compound's binding affinity to enzymes.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with cellular processes. Potential mechanisms include:
- Enzyme Inhibition : Targeting bacterial enzymes or pathways involved in cancer cell proliferation.
- Disruption of Cellular Processes : Affecting metabolic pathways critical for cell survival and replication.
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit broad-spectrum antimicrobial activity. The following table summarizes the antimicrobial effects observed in studies:
| Compound | MIC (μM) | Activity Type | Target Organisms |
|---|---|---|---|
| This compound | TBD | Bactericidal/Bacteriostatic | Gram-positive and Gram-negative bacteria |
| 4-Fluorobenzenesulfonamide | 15.625 - 62.5 | Antimicrobial | Staphylococcus aureus |
| N-(4-methylphenyl)sulfonamide | TBD | Antimicrobial | Various bacterial strains |
Note: MIC values are subject to further studies for precise determination.
Case Studies
- Inhibition of Biofilm Formation : A recent study demonstrated that the compound significantly reduced biofilm formation in Staphylococcus aureus and Enterococcus faecalis, suggesting its potential in treating biofilm-associated infections. The Minimum Biofilm Inhibitory Concentration (MBIC) was found to be lower than that of standard antibiotics like ciprofloxacin .
- Cytotoxicity Against Cancer Cells : Preliminary investigations into the cytotoxic effects on cancer cell lines showed promising results, indicating that the compound may inhibit cell proliferation through apoptosis pathways.
Pharmacokinetics and Toxicology
Further studies are warranted to evaluate the pharmacokinetic profile of this compound, including absorption, distribution, metabolism, and excretion (ADME). Toxicological assessments will also be crucial in determining the safety profile for potential therapeutic applications.
特性
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO5S/c1-3-25-18-9-8-16(12-17(18)20)27(23,24)21-13-19(26-11-10-22)15-6-4-14(2)5-7-15/h4-9,12,19,21-22H,3,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDVONFYTNZAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C)OCCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














